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Compound of Interest

Compound Name: 3-Propanoylbenzoic acid

CAS No.: 74380-71-5

Cat. No.: B1314676 Get Quote

Executive Summary
3-Propanoylbenzoic acid (C₁₀H₁₀O₃, MW 178.18) is a meta-substituted aryl ketone derivative

often encountered as a metabolic intermediate or synthetic building block. Accurate

identification requires distinguishing it from its positional isomers (2- and 4-propanoylbenzoic

acid) and structurally related metabolites.

This guide details the Electron Ionization (EI) fragmentation pathways, establishing m/z 149

(loss of ethyl radical) as the diagnostic base peak. It further provides a validated protocol for

differentiation based on the "Ortho Effect" and specific secondary fragmentations.
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Property Detail

IUPAC Name 3-Propanoylbenzoic acid

Synonyms
3-Propionylbenzoic acid; m-Propanoylbenzoic

acid

CAS Registry 52183-84-3

Molecular Formula C₁₀H₁₀O₃

Exact Mass 178.06299 Da

Structure
Benzene ring substituted at C1 with -COOH and

C3 with -C(=O)CH₂CH₃

Mechanistic Fragmentation Analysis (EI-MS)
In Electron Ionization (70 eV), 3-Propanoylbenzoic acid exhibits a distinct fragmentation

pattern governed by the stability of the benzoyl-type cation and the meta-directing nature of the

substituents.

Primary Fragmentation Pathway: Alpha-Cleavage
The dominant fragmentation channel is Alpha-Cleavage adjacent to the ketone carbonyl group.

[1] Unlike butyrophenone derivatives, the propanoyl chain (ethyl group) is too short to facilitate

a standard McLafferty rearrangement (which requires a

-hydrogen on the alkyl chain).

Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ethyl

group.

Result: Loss of an ethyl radical (•CH₂CH₃, 29 Da).

Product: Formation of the resonance-stabilized 3-carboxybenzoyl cation (m/z 149).

Observation: This ion (m/z 149) typically forms the Base Peak (100% relative abundance).

Secondary Fragmentation: Decarbonylation
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The acylium ion (m/z 149) possesses high internal energy and undergoes subsequent

elimination of carbon monoxide (CO).

Transition: m/z 149

m/z 121.

Loss: Neutral CO (28 Da).

Product:3-carboxyphenyl cation (m/z 121).

Competitive Pathways (Benzoic Acid Moiety)
The carboxylic acid group contributes characteristic minor pathways:

Loss of Hydroxyl: Cleavage of the C-OH bond yields [M - OH]

at m/z 161.

Loss of Carboxyl: Cleavage of the ring-COOH bond yields the 3-propanoylphenyl cation at

m/z 133.

Isomer Differentiation (The "Ortho Effect")
Meta (3-isomer): Lacks direct interaction between the ketone and acid groups due to

geometric distance.

Ortho (2-isomer): Exhibits a prominent "Ortho Effect", often leading to the elimination of

water (M-18, m/z 160) or intramolecular cyclization.

Diagnostic Rule: The absence of a significant [M-18]

peak and the dominance of the alpha-cleavage series (178

149

121) confirms the Meta or Para structure.

Visualization of Fragmentation Pathways[3][4]
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The following diagram maps the ionization and dissociation events.

Figure 1: EI-MS Fragmentation Pathway of 3-Propanoylbenzoic Acid
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Figure 1: Mechanistic flow of 3-Propanoylbenzoic acid fragmentation. The bold path indicates

the dominant alpha-cleavage yielding the base peak at m/z 149.

Experimental Protocol
Sample Preparation
For optimal GC-MS analysis, derivatization is recommended to prevent peak tailing caused by

the carboxylic acid group, though direct analysis is possible on polar columns.

Method A: Direct Injection (Screening)

Dissolve 1 mg of sample in 1 mL Ethyl Acetate or Methanol (HPLC grade).
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Vortex for 30 seconds.

Transfer to an autosampler vial.

Method B: TMS Derivatization (Confirmatory)

Dissolve 1 mg sample in 100 µL anhydrous pyridine.

Add 100 µL BSTFA + 1% TMCS (Silylation reagent).

Incubate at 60°C for 30 minutes.

Note: The TMS derivative (MW 250) will shift the molecular ion to m/z 250 and the base peak

to m/z 221 (Loss of Ethyl from derivatized parent).

GC-MS Instrument Parameters
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet Temp: 250°C (Splitless or 10:1 Split).

Oven Program:

Initial: 80°C (Hold 1 min).

Ramp: 15°C/min to 280°C.

Hold: 5 min.

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temp: 230°C.

Scan Range: m/z 40–350.

Data Interpretation Checklist
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Use this checklist to validate the identity of 3-Propanoylbenzoic acid:

Diagnostic Feature Expected Value (m/z) Criteria for Acceptance

Molecular Ion 178 Visible (10-40% abundance).

Base Peak 149
Dominant peak. Must arise

from loss of 29 Da (Ethyl).

Secondary Ion 121
Present. Arises from 149 - 28

(CO).

Acid Marker 161
Small peak corresponding to

[M-OH].

Ortho Check 160

Must be ABSENT or very low

(<5%). High abundance

suggests 2-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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